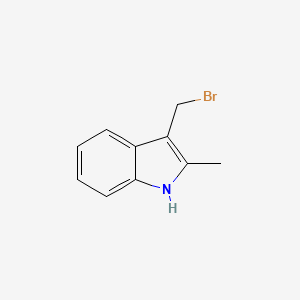

3-(Bromomethyl)-2-methyl-1H-indole

Description

Molecular Architecture and Crystallographic Analysis

Molecular Geometry

The molecular formula of 3-(Bromomethyl)-2-methyl-1H-indole is C₁₀H₁₀BrN , with a molecular weight of 224.10 g/mol . The indole core consists of a bicyclic system featuring a six-membered benzene ring fused to a five-membered pyrrole ring. The bromomethyl (-CH₂Br) and methyl (-CH₃) groups are attached at the 3- and 2-positions of the indole system, respectively.

X-ray diffraction studies of analogous brominated indoles reveal a nearly planar indole ring system, with dihedral angles between the indole plane and substituent-bearing rings typically ranging from 4.8° to 72.2° . For example, in 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole, the dihedral angle between the indole system and the sulfonyl-bound phenyl ring is 72.24° , favoring intermolecular interactions.

Table 1: Selected Crystallographic Parameters for Analogous Brominated Indoles

Bond Lengths and Angles

Critical bond lengths include:

- C-Br : 1.93–1.97 Å (consistent with standard sp³-hybridized C-Br bonds).

- C-C (aromatic): 1.38–1.42 Å, reflecting delocalized π-electron density in the indole system.

- C-N (pyrrole): 1.36–1.38 Å, shorter than typical C-N single bonds due to partial double-bond character.

The methyl and bromomethyl substituents adopt staggered conformations to minimize steric clashes. For instance, the C-CH₂Br-C bond angle is approximately 112° , while the C-CH₃-C angle is 109.5° , consistent with tetrahedral geometry.

Properties

IUPAC Name |

3-(bromomethyl)-2-methyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5,12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRYVSPSGGELMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Methylindole Using Bromine in N,N-Dimethylformamide (DMF)

- Procedure : 2-Methylindole is treated with bromine dissolved in N,N-dimethylformamide at room temperature (~20 °C) for approximately 4 hours.

- Outcome : This method yields 3-(bromomethyl)-2-methyl-1H-indole with high efficiency, reportedly up to 100% yield under optimized conditions.

- Reference : This approach is documented in the literature by Pathak et al. (Tetrahedron, 2006), where bromine acts as the electrophilic brominating agent in a polar aprotic solvent that stabilizes intermediates and promotes selective substitution at the 3-position.

| Parameter | Details |

|---|---|

| Starting material | 2-Methylindole |

| Brominating agent | Bromine (Br2) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 20 °C |

| Reaction time | 4 hours |

| Yield | Up to 100% |

Bromination via N-Bromosuccinimide (NBS) in Dichloromethane (CH2Cl2)

- Procedure : 2-Methylindole or related indole derivatives are reacted with N-bromosuccinimide in dichloromethane at room temperature. The reaction is typically monitored by NMR to confirm completion.

- Advantages : NBS provides a milder and more controlled bromination compared to elemental bromine, reducing the risk of over-bromination.

- Purification : The product is purified by silica gel chromatography using hexane-CH2Cl2 mixtures.

- Yield : High yields (up to 96-98%) have been reported for similar 3-bromoindole derivatives.

- Reference : This method is adapted from halogenation protocols for 3-bromo-2-substituted indoles, showing efficient and selective bromination.

| Parameter | Details |

|---|---|

| Starting material | 2-Methylindole or analogues |

| Brominating agent | N-Bromosuccinimide (NBS) |

| Solvent | Dichloromethane (CH2Cl2) |

| Temperature | Room temperature |

| Reaction time | 1 day (monitored by NMR) |

| Yield | 96-98% |

Bromination of Indole Derivatives in Acetic Acid with Bromine

- Procedure : Indole derivatives are brominated by adding bromine in acetic acid, sometimes with iron powder as a catalyst, at elevated temperatures (~60-80 °C).

- Notes : This method is slower and can lead to deeper bromination (e.g., dibromo derivatives) if excess bromine is used.

- Yield : Moderate to good yields (50-75%) depending on reaction time and bromine equivalents.

- Reference : This approach is used for preparing 3-bromo and 3,5-dibromo indoles, with reaction conditions carefully controlled to avoid over-bromination.

| Parameter | Details |

|---|---|

| Starting material | 2-Methylindole or related indoles |

| Brominating agent | Bromine (Br2) in Acetic acid |

| Catalyst | Iron powder (Fe) |

| Temperature | 60-80 °C |

| Reaction time | Several hours |

| Yield | 50-75% |

- Bromination at the 3-position of 2-methylindole is favored due to the electron-rich nature of the indole ring and the directing effect of the methyl group at position 2.

- Use of polar aprotic solvents like DMF or dichloromethane helps stabilize intermediates and enhances regioselectivity.

- NBS is preferred for milder conditions and better control over mono-bromination.

- Over-bromination can occur if excess bromine or prolonged reaction times are used, leading to dibromo derivatives.

- Reaction temperature and solvent choice critically influence the rate and selectivity of bromination.

| Method | Brominating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromine in DMF | Br2 | N,N-Dimethylformamide | 20 °C | 4 h | Up to 100 | High selectivity, simple procedure |

| NBS in Dichloromethane | N-Bromosuccinimide (NBS) | CH2Cl2 | Room temp | 1 day | 96-98 | Mild conditions, good control |

| Bromine in Acetic Acid + Fe | Br2 | Acetic acid | 60-80 °C | Several hours | 50-75 | Risk of over-bromination, slower |

- Bromination reactions are often monitored by ^1H and ^19F NMR spectroscopy to confirm regioselectivity and completion.

- Purification typically involves silica gel chromatography with hexane/dichloromethane mixtures.

- The presence of substituents on the indole ring (e.g., trifluoromethyl groups) can affect reactivity and selectivity, requiring adjustment of reaction conditions.

- Some studies report one-pot syntheses starting from enamines or other precursors, followed by bromination to streamline the process.

The preparation of this compound is efficiently achieved by electrophilic bromination of 2-methylindole using bromine or N-bromosuccinimide under controlled conditions. The choice of solvent, temperature, and brominating agent critically affects the yield and selectivity. Among the methods, bromination in DMF with bromine and NBS bromination in dichloromethane stand out for their high yields and selectivity. Careful control of reaction parameters prevents over-bromination and facilitates isolation of the desired monobromo product.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-methyl-1H-indole can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are common reducing agents.

Major Products Formed

Nucleophilic Substitution: Products include azido, thiocyano, and methoxy derivatives of 2-methylindole.

Oxidation: Products include 3-formyl-2-methylindole and 3-carboxy-2-methylindole.

Reduction: The major product is 2,3-dimethylindole.

Scientific Research Applications

3-(Bromomethyl)-2-methyl-1H-indole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-methyl-1H-indole depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its indole core and functional groups.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Key Observations:

- Substituent Effects on Reactivity : The bromomethyl group in this compound is more reactive toward nucleophilic substitution compared to bromoethyl or bromobenzyl groups due to steric and electronic factors. For example, 3-(4-Bromobenzyl)-2-methyl-1H-indole (33c) exhibits a moderate yield (69%) in synthesis, likely due to the bulkier benzyl substituent slowing down reactivity .

- Melting Points : Bromobenzoyl derivatives (e.g., 2h, 243–244°C) have significantly higher melting points than bromobenzyl analogs (e.g., 33c, 122–125°C), reflecting stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) in benzoyl-containing compounds .

- Spectroscopic Trends : The 1H NMR chemical shift of the bromomethyl group varies with substituent proximity. For example, the -CH2Br signal in 3-(4-Bromobenzyl)-2-methyl-1H-indole (δ 4.02) is upfield compared to bromoethyl analogs (δ 3.22 in 3-(2-Bromoethyl)indole), likely due to shielding effects from the aromatic ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.